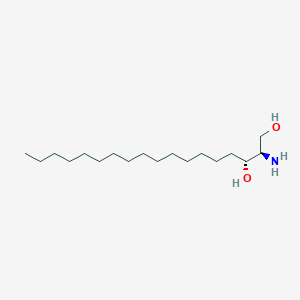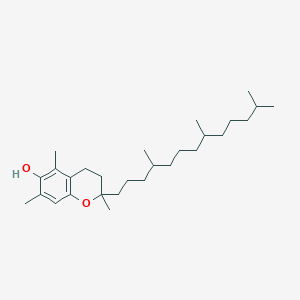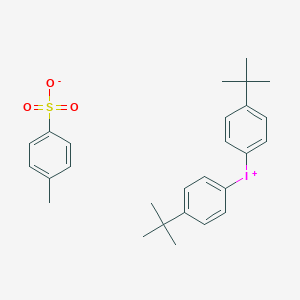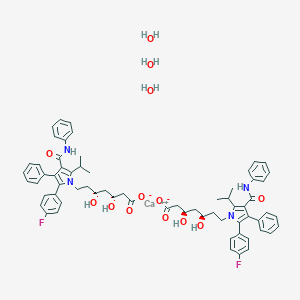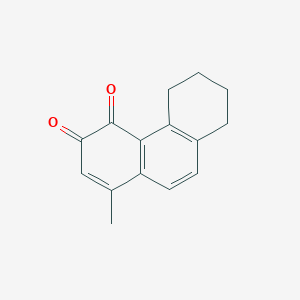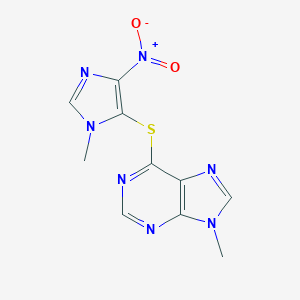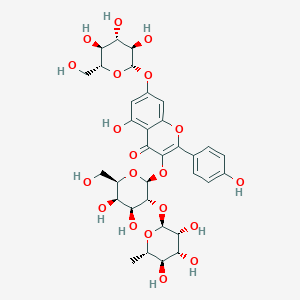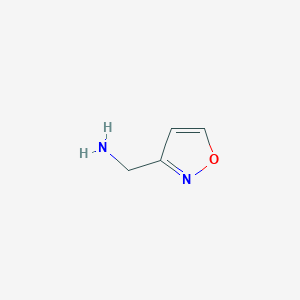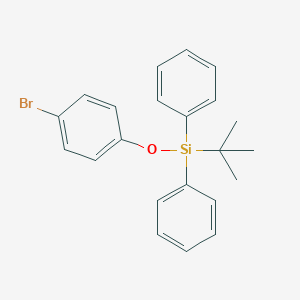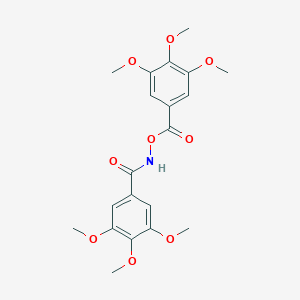
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of drugs. It was first synthesized by Alexander Shulgin in 1962 and has been used in scientific research to study its mechanism of action and physiological effects.
Wirkmechanismus
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the hallucinogenic effects of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide. The exact mechanism of action is not fully understood, but it is believed to involve the activation of the prefrontal cortex and other areas of the brain involved in perception and cognition.
Biochemische Und Physiologische Effekte
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. It has also been shown to increase levels of the neurotransmitter dopamine, which is involved in the regulation of mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify. However, N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide is a controlled substance in many countries and can only be used in lab experiments with the appropriate permits and licenses.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide. One area of interest is the potential therapeutic applications of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide for the treatment of depression, anxiety, and other mental health disorders. Another area of interest is the potential use of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide as a tool for studying the neurobiology of perception and cognition. Finally, there is potential for the development of new drugs based on the structure of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide that could have improved therapeutic efficacy and fewer side effects.
Synthesemethoden
The synthesis of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide involves the reaction between 3,4,5-trimethoxybenzoyl chloride and 3,4,5-trimethoxyaniline in the presence of anhydrous aluminum chloride. The resulting product is then purified through recrystallization to obtain N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has also been shown to have hallucinogenic effects similar to other psychedelic drugs such as LSD and psilocybin.
Eigenschaften
CAS-Nummer |
132771-69-8 |
|---|---|
Produktname |
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide |
Molekularformel |
C20H23NO9 |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
[(3,4,5-trimethoxybenzoyl)amino] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H23NO9/c1-24-13-7-11(8-14(25-2)17(13)28-5)19(22)21-30-20(23)12-9-15(26-3)18(29-6)16(10-12)27-4/h7-10H,1-6H3,(H,21,22) |
InChI-Schlüssel |
ZLGQHPLOIPARBS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Andere CAS-Nummern |
132771-69-8 |
Synonyme |
N-(3,4,5-trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide NTMB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



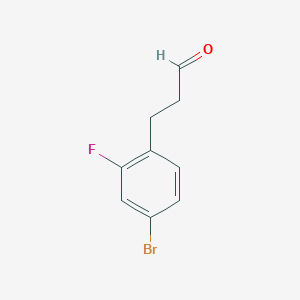
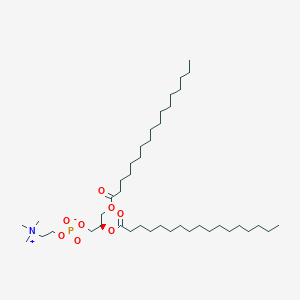
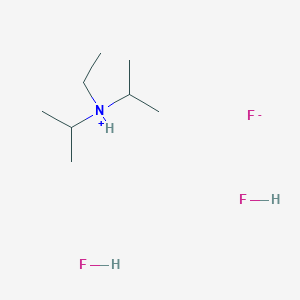
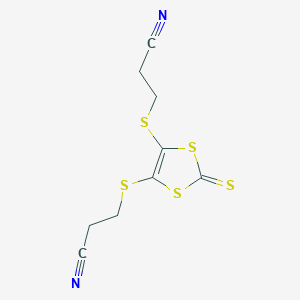
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
